

The Structure-Activity Relationship of Davalintide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Davalintide (AC2307) is a second-generation amylinomimetic peptide analog that has demonstrated enhanced pharmacological properties for reducing food intake and body weight compared to native amylin.[1][2] As a chimeric peptide combining sequences from rat amylin and salmon calcitonin (sCT), **Davalintide** exhibits a unique pharmacological profile, interacting with multiple receptors within the calcitonin (CT) family.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Davalintide**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Molecular Structure and Receptor Interactions

Davalintide is a 32-amino acid peptide that shares approximately 49% sequence identity with rat amylin.[3] Its sequence is: KCNTATCVLGRLSQELHRLQTYPRTNTGSNTY.

Davalintide's enhanced and prolonged in vivo effects are not due to an extended plasma half-life, which is comparable to that of amylin (approximately 26 minutes), but rather to its unique receptor binding kinetics, specifically a slowed dissociation from its target receptors. **Davalintide** is a non-selective agonist, binding with high affinity to amylin receptors (AMY), calcitonin receptors (CTR), and calcitonin gene-related peptide (CGRP) receptors.



Amylin receptors are heterodimers, composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), designated as AMY1 (CTR + RAMP1), AMY2 (CTR + RAMP2), and AMY3 (CTR + RAMP3).

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data for **Davalintide** and related peptides, providing insights into its receptor binding affinity and functional potency.

Peptide	Receptor	Binding Affinity (Ki/IC50, nM)	Reference
Davalintide	Amylin (rat nucleus accumbens)	High Affinity (qualitative)	
Davalintide	Calcitonin (human)	High Affinity (qualitative)	
Davalintide	CGRP (human)	High Affinity (qualitative)	<u> </u>

Table 1: Receptor Binding Affinity of **Davalintide**.

Peptide	Assay	Potency (EC50/ED50)	Species	Reference
Davalintide	Reduction of Food Intake (IP)	ED50 = 5.0 μg/kg	Rat	
Amylin (rat)	Reduction of Food Intake (IP)	ED50 = 11.3 μg/kg	Rat	
Davalintide	Gastric Emptying Inhibition (SC)	ED50 = 2.3 μg/kg	Rat	
Amylin (rat)	Gastric Emptying Inhibition (SC)	ED50 = 4.1 μg/kg	Rat	

Table 2: In Vivo Potency of **Davalintide** and Amylin.



Signaling Pathways

Davalintide, through its interaction with amylin and calcitonin receptors, primarily activates the Gs alpha subunit (G α s) of the G protein-coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates downstream targets, leading to the physiological effects of **Davalintide**, such as reduced food intake and delayed gastric emptying.



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Davalintide's primary signaling cascade.

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of Davalintide Analogs

This protocol outlines the general steps for synthesizing **Davalintide** analogs using Fmoc/tBu chemistry.

Materials:

- Rink Amide resin
- Fmoc-protected amino acids with acid-labile side-chain protecting groups
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., TFA/TIS/water)

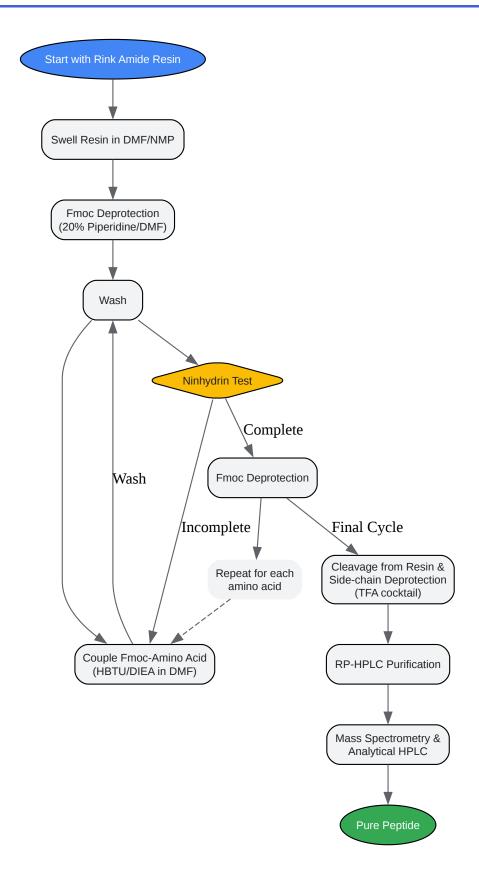


Solvents (DMF, DCM, NMP)

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF or NMP for at least 1 hour.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
- Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin
 using a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF. Monitor the reaction
 for completion using a ninhydrin test.
- Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.
- Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
- Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.





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General workflow for Solid-Phase Peptide Synthesis.



Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity of **Davalintide** analogs to amylin or calcitonin receptors.

Materials:

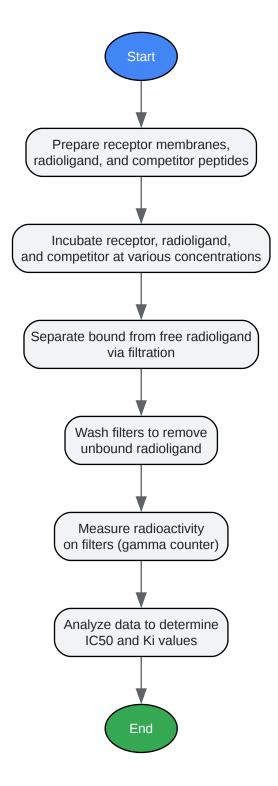
- Cell membranes or whole cells expressing the target receptor (e.g., HEK293 cells transfected with CTR and RAMPs)
- Radiolabeled ligand (e.g., ¹²⁵I-labeled salmon calcitonin or amylin)
- Unlabeled competitor peptides (Davalintide analogs at various concentrations)
- · Binding buffer
- Filtration apparatus with glass fiber filters
- · Gamma counter

Procedure:

- Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration
 of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide in
 binding buffer.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.



• Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the K_i (inhibitory constant) using the Cheng-Prusoff equation.



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Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This protocol details a method to measure the functional potency of **Davalintide** analogs by quantifying intracellular cAMP levels.

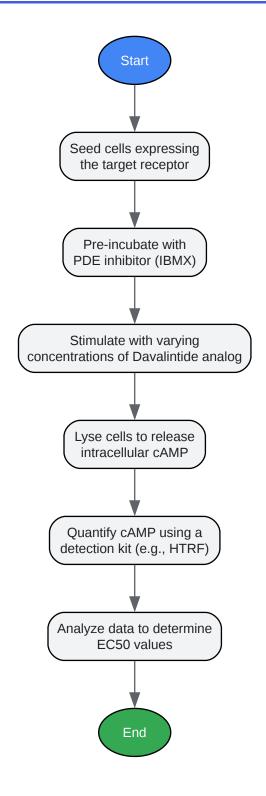
Materials:

- Cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells)
- Davalintide analogs at various concentrations
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
- Cell lysis buffer
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
- Plate reader compatible with the detection kit

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
- Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.
- Agonist Stimulation: Add varying concentrations of the **Davalintide** analogs to the wells and incubate for a specific time at 37°C to stimulate the receptors.
- Cell Lysis: Lyse the cells to release the intracellular cAMP.
- cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
- Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).





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